2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid is an organic compound with a complex structure, featuring a cyclohexene ring substituted with a benzylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with benzyl isocyanate in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-ene-1-carboxylic acid: A structurally similar compound with a cyclohexene ring and a carboxylic acid group.
Benzylcarbamoyl derivatives: Compounds with similar benzylcarbamoyl groups but different core structures.
Uniqueness
2-(Benzylcarbamoyl)cyclohex-1-ene-1-carboxylic acid is unique due to the combination of its cyclohexene ring and benzylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(benzylcarbamoyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-3,6-7H,4-5,8-10H2,(H,16,17)(H,18,19) |
InChI Key |
VBPUMXPAHKOVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.